molecular formula C6H9IN2 B12641192 5-Iodo-1-isopropyl-1H-imidazole

5-Iodo-1-isopropyl-1H-imidazole

Cat. No.: B12641192
M. Wt: 236.05 g/mol
InChI Key: KLIQWNJZFQUYKT-UHFFFAOYSA-N
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Description

5-Iodo-1-isopropyl-1H-imidazole (CAS: 71759-89-2) is a halogenated imidazole derivative with the molecular formula C₆H₉IN₂ and a molecular weight of 236.06 g/mol. Key physicochemical properties include:

  • Boiling point: Not explicitly reported, but imidazole derivatives typically range between 200–300°C.
  • Log S (ESOL): -2.10, indicating moderate aqueous solubility .
  • Lipophilicity: XLOGP3 value of 2.33, suggesting moderate lipophilicity suitable for membrane permeability .
  • Synthetic routes: Synthesized via palladium-catalyzed cross-coupling under microwave irradiation, yielding 52–67% depending on catalyst choice (e.g., Pd(dppf)Cl₂ vs. t-Bu₃PH·BF₄) .

The iodine substituent at the 5-position and the bulky isopropyl group at the 1-position confer unique reactivity and steric effects, distinguishing it from other imidazole derivatives.

Properties

Molecular Formula

C6H9IN2

Molecular Weight

236.05 g/mol

IUPAC Name

5-iodo-1-propan-2-ylimidazole

InChI

InChI=1S/C6H9IN2/c1-5(2)9-4-8-3-6(9)7/h3-5H,1-2H3

InChI Key

KLIQWNJZFQUYKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-isopropyl-1H-imidazole typically involves the iodination of 1-isopropyl-1H-imidazole. One common method is the electrophilic substitution reaction using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 5-Iodo-1-isopropyl-1H-imidazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodo-1-isopropyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of functional materials, including catalysts and dyes.

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Similarity Scores

From , the following compounds exhibit high structural similarity to 5-Iodo-1-isopropyl-1H-imidazole:

CAS Number Similarity Score Key Substituents
71759-88-1 0.89 Likely positional isomer (e.g., 4-iodo)
15813-09-9 0.84 Halogen or alkyl group variation
73746-45-9 0.76 Nitro or chloro substituents

These analogues differ in substituent positions (e.g., iodine vs. nitro groups) or alkyl chain modifications, impacting their chemical behavior .

Table 1: Key Properties of Selected Imidazole Derivatives
Compound Name (CAS) Molecular Weight Substituents Log P (XLOGP3) Synthetic Yield
5-Iodo-1-isopropyl-1H-imidazole (71759-89-2) 236.06 5-I, 1-isopropyl 2.33 52–67%
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (16773-52-7) 215.19 5-NO₂, 2-methyl, epoxy 0.98* Not reported
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole (14419-11-5) 233.64 4-NO₂, 3-Cl, 2-hydroxy 0.85* Not reported

*Estimated based on structural fragments.

Key Observations :

  • Lipophilicity : The iodine and isopropyl groups in the target compound increase lipophilicity (XLOGP3 = 2.33) compared to nitroimidazoles (XLOGP3 < 1), favoring membrane permeability but reducing solubility .
  • Synthetic Efficiency : Palladium-catalyzed methods for 5-Iodo-1-isopropyl-1H-imidazole achieve moderate yields (52–67%), comparable to other halogenated imidazoles but lower than nitro derivatives, which often utilize simpler nitration reactions .

Reactivity and Metabolic Stability

  • Iodine vs. Nitro Groups : The iodine atom acts as a polarizable leaving group, enabling nucleophilic substitution reactions, whereas nitro groups (electron-withdrawing) stabilize the imidazole ring but may reduce metabolic stability .
  • Metabolism of Isopropyl Substituents : demonstrates that isopropyl chains in nitroimidazoles undergo oxidation at the tertiary carbon or methyl groups in dogs, suggesting similar metabolic pathways may affect 5-Iodo-1-isopropyl-1H-imidazole .
  • Comparison with Chloro Derivatives : Chlorine substituents (e.g., in 14419-11-5) resist oxidation but may enhance electrophilic reactivity compared to iodine .

Biological Activity

5-Iodo-1-isopropyl-1H-imidazole is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data tables and research findings.

Chemical Structure and Properties

5-Iodo-1-isopropyl-1H-imidazole belongs to the imidazole family, characterized by an iodine atom at the 5-position and an isopropyl group at the 1-position of the imidazole ring. Its molecular formula is C6H8N2IC_6H_8N_2I, with a molecular weight of approximately 220.03 g/mol. The presence of iodine enhances its electrophilic nature, making it suitable for various chemical interactions.

Mechanisms of Biological Activity

The biological activities of 5-Iodo-1-isopropyl-1H-imidazole can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It interacts with microbial cell membranes and enzymes, disrupting essential biochemical processes.
  • Anticancer Properties : Preliminary studies suggest that 5-Iodo-1-isopropyl-1H-imidazole may induce apoptosis in cancer cells. This effect is likely mediated through its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of 5-Iodo-1-isopropyl-1H-imidazole against various pathogens. Below is a summary of its activity compared to standard antibiotics:

PathogenZone of Inhibition (mm)Standard Antibiotic (Streptomycin)
Escherichia coli1528
Staphylococcus aureus1932
Candida albicans2034

These results indicate that the compound shows comparable efficacy against certain pathogens, suggesting potential as an alternative antimicrobial agent .

Anticancer Activity

In vitro studies have indicated that 5-Iodo-1-isopropyl-1H-imidazole exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of ovarian and colorectal cancer cells significantly. The compound's mechanism involves:

  • Inducing oxidative stress within cancer cells.
  • Disrupting mitochondrial function, leading to apoptosis.

A notable study reported that treatment with 5-Iodo-1-isopropyl-1H-imidazole resulted in a substantial decrease in cell viability in treated cancer cells compared to controls .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives, including 5-Iodo-1-isopropyl-1H-imidazole:

  • Antimicrobial Efficacy : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial properties, finding that compounds similar to 5-Iodo-1-isopropyl exhibited promising results against E. coli and Candida albicans .
  • Cytotoxicity Studies : A study published in Frontiers highlighted the anticancer potential of iodinated imidazoles, demonstrating their ability to induce apoptosis through specific molecular interactions .
  • Mechanistic Insights : Research has shown that iodinated compounds can enhance reactivity towards biological targets, improving their therapeutic profiles compared to non-iodinated analogs .

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